1-Imidazo[1,5-A]pyridin-1-YL-ethanone
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Overview
Description
5-(Piperidin-4-yl)isoxazol-3-ol is a chemical compound with the molecular formula C8H12N2O2 It is a heterocyclic compound containing both a piperidine ring and an isoxazole ring
Mechanism of Action
Target of Action
1-Imidazo[1,5-A]pyridin-1-YL-ethanone is a derivative of imidazo[1,5-a]pyridine, which is a significant structural component of a large number of agrochemicals and pharmaceuticals . .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and studied for their interaction with liposomes as artificial membrane models . This suggests that these compounds may interact with cellular membranes and potentially influence associated biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperidin-4-yl)isoxazol-3-ol can be achieved through several methods. One common approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions. This method is efficient and catalyst-free, making it an attractive option for laboratory synthesis .
Industrial Production Methods
While specific industrial production methods for 5-(piperidin-4-yl)isoxazol-3-ol are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-4-yl)isoxazol-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new derivatives with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoxazole derivatives, while reduction could produce various piperidine derivatives.
Scientific Research Applications
5-(Piperidin-4-yl)isoxazol-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds such as 4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol share structural similarities and have been studied for their pharmacological activities.
Piperidine Derivatives: Various piperidine-containing compounds are used in medicinal chemistry for their biological activities.
Uniqueness
5-(Piperidin-4-yl)isoxazol-3-ol is unique due to its dual-ring structure, combining the properties of both piperidine and isoxazole rings. This structural feature allows it to interact with a diverse range of biological targets, making it a versatile compound for research and potential therapeutic applications.
Biological Activity
1-Imidazo[1,5-A]pyridin-1-YL-ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Structure and Properties
This compound belongs to a class of compounds known as imidazopyridines, which are characterized by their nitrogen-containing heterocyclic structures. The compound's molecular formula is C9H8N2O, and it features an imidazole ring fused with a pyridine ring, which contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives of imidazo[1,5-a]pyridine possess minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. It has shown activity against several cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. A detailed structure-activity relationship (SAR) study highlighted that modifications at specific positions on the imidazopyridine scaffold enhance its cytotoxic effects against cancer cells .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models, suggesting potential applications in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.
- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-inflammatory effects.
- Receptor Interaction : The compound may interact with specific receptors in the body, modulating signaling pathways that lead to therapeutic effects.
Case Studies
Several studies have illustrated the biological efficacy of this compound:
- Anticancer Activity : A study investigated the effect of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .
- Antimicrobial Efficacy : In another study focusing on its antimicrobial properties, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with an MIC of 4 μg/mL .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
1-imidazo[1,5-a]pyridin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)9-8-4-2-3-5-11(8)6-10-9/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRQYHBKULBTAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CN2C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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